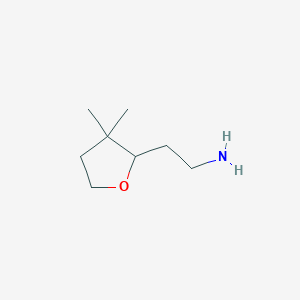

2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,3-dimethyloxolan-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2)4-6-10-7(8)3-5-9/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLBABWGZOWWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1CCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3,3 Dimethyloxolan 2 Yl Ethan 1 Amine

Stereoselective Synthesis Approaches to 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine

Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis. For this compound, the key challenge lies in establishing the desired stereochemistry at the C2 position of the oxolane ring. Stereoselective approaches are designed to generate a specific stereoisomer in high yield and purity.

Asymmetric Catalysis in Oxolane Ring Formation and Functionalization

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Several catalytic strategies could be envisioned for the asymmetric synthesis of the 3,3-dimethyloxolane core.

One prominent approach is the intramolecular cyclization of a suitable prochiral precursor. For instance, a catalytic asymmetric intramolecular hydroalkoxylation or etherification of a substituted γ-hydroxyalkene could forge the oxolane ring. Transition metal catalysts, particularly those based on palladium, rhodium, or gold, are often employed for such transformations. Another powerful method involves the organocatalytic asymmetric synthesis of substituted tetrahydrofurans, which can proceed through tandem reactions like a double Michael addition, affording products with high enantioselectivity. researchgate.net

A plausible catalytic route could involve a [3+2] cycloaddition reaction. Rhodium-catalyzed reactions of diazo compounds with aldehydes or activated alkenes are a common approach for constructing tetrahydrofuran (B95107) rings. nih.gov By employing a chiral ligand on the metal center, the cycloaddition can be rendered asymmetric, thereby controlling the stereochemistry of the resulting oxolane ring.

Below is a table of potential catalytic systems applicable to asymmetric oxolane synthesis.

| Catalyst Type | Metal/Core | Chiral Ligand Example | Applicable Reaction |

| Transition Metal | Palladium (Pd) | BINAP, Trost Ligand | Intramolecular Allylic Etherification |

| Transition Metal | Rhodium (Rh) | Chiral Diene Ligands | Asymmetric [3+2] Cycloaddition |

| Transition Metal | Gold (Au) | Chiral Phosphine Ligands | Intramolecular Hydroalkoxylation of Alkenes |

| Organocatalyst | Proline-derived | MacMillan Catalyst | Asymmetric Double Michael Addition |

Chiral Auxiliary Strategies for Amine Introduction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. This strategy is highly reliable for establishing stereocenters, including the introduction of an amine group.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the C-N bond. For example, a precursor such as 2-(3,3-dimethyloxolan-2-yl)acetic acid could be coupled to a chiral auxiliary like an Evans oxazolidinone. The resulting imide can then undergo stereoselective alkylation or amination reactions.

Alternatively, a well-established method for synthesizing chiral amines involves the diastereoselective reduction of N-sulfinylimines. A ketone precursor, 1-(3,3-dimethyloxolan-2-yl)ethan-1-one, could be condensed with a chiral sulfinamide (e.g., Ellman's auxiliary) to form a chiral N-sulfinylimine. Diastereoselective reduction of the imine with a hydride source would yield a sulfinamide, and subsequent acidic hydrolysis would cleave the auxiliary to furnish the desired chiral primary amine.

| Chiral Auxiliary | Precursor Functional Group | Key Stereoselective Reaction | Auxiliary Removal |

| Evans Oxazolidinone | Carboxylic Acid | Diastereoselective Enolate Alkylation | Hydrolysis (acidic or basic) |

| SAMP/RAMP Hydrazone | Aldehyde/Ketone | Diastereoselective α-Alkylation | Ozonolysis |

| tert-Butanesulfinamide | Ketone | Diastereoselective Imine Reduction | Acidic Hydrolysis |

| L-Quebrachitol | α-Keto Ester | Diastereoselective [3+2] Cycloaddition | Hydrolysis scispace.com |

Diastereoselective Routes to this compound Precursors

Diastereoselective reactions are used to control the relative stereochemistry between two or more stereocenters within a molecule. For the target compound, this approach can be used to synthesize an acyclic precursor where the stereocenters that will form the oxolane ring are set with the correct relative orientation. A key precursor for many substituted tetrahydrofurans is a γ-hydroxy ketone or a syn- or anti-1,3-diol. youtube.comorganic-chemistry.org

A powerful strategy to access such precursors is the diastereoselective reduction of β-hydroxy ketones. youtube.com For example, an aldol reaction could be used to construct a β-hydroxy ketone, followed by a substrate-directed reduction. The Narasaka-Prasad reduction (using a boron chelating agent and NaBH₄) typically affords syn-1,3-diols, while the Evans-Saksena reduction (using Me₄NBH(OAc)₃) provides anti-1,3-diols. youtube.com By choosing the appropriate reduction conditions, the desired diastereomer of the 1,3-diol precursor can be obtained, which can then be cyclized to the corresponding tetrahydrofuran.

For the target molecule, a plausible precursor would be 4,4-dimethyl-1-(substituent)-pentane-1,3,5-triol, where the substituent can be converted into the aminoethyl group. The stereochemistry of the hydroxyl groups at C3 and C5 would dictate the relative stereochemistry of the final oxolane ring upon cyclization.

Total Synthesis Pathways of this compound

Multi-step Reaction Sequences and Overall Yield Optimization

A hypothetical total synthesis of this compound could commence from 3,3-dimethyl-γ-butyrolactone. This starting material already contains the gem-dimethyl substitution pattern and the carbon framework that will become the oxolane ring.

The synthesis could proceed via the following steps:

Reduction and Protection: The lactone is first reduced to the corresponding 3,3-dimethylbutane-1,4-diol. One of the hydroxyl groups is then selectively protected (e.g., as a silyl ether) to allow for differential functionalization.

Oxidation and Chain Elongation: The remaining free hydroxyl group is oxidized to an aldehyde. This aldehyde can then undergo a chain elongation reaction, such as a Wittig reaction with (cyanomethyl)triphenylphosphine, to introduce a two-carbon nitrile-containing side chain.

Stereoselective Reduction: The alkene from the Wittig reaction is reduced, and the protecting group on the primary alcohol is removed. The resulting γ-hydroxynitrile can then be cyclized. Alternatively, a stereoselective reaction, as described in section 2.1, would be employed at this stage to set the key stereocenter.

Cyclization and Final Conversion: Acid-catalyzed cyclization of the γ-hydroxy group onto the nitrile (or a derivative) or an intramolecular etherification would form the oxolane ring. The final step involves the reduction of the nitrile group to the primary amine, yielding the target compound.

Proposed Synthetic Sequence:

| Step | Transformation | Reagents/Conditions | Key Challenges |

| 1 | Lactone Reduction | LiAlH₄ or DIBAL-H | Over-reduction, purification |

| 2 | Selective Protection | TBDMSCl, Imidazole | Achieving high regioselectivity |

| 3 | Oxidation | PCC, DMP, or Swern | Avoiding side reactions |

| 4 | Chain Elongation (Wittig) | Ph₃P=CHCN | E/Z selectivity, purification |

| 5 | Alkene & Nitrile Reduction | H₂, Pd/C or Raney Ni | Control of stereocenter, catalyst poisoning |

| 6 | Deprotection & Cyclization | TBAF; H⁺ (cat.) | Yield of cyclization, potential racemization |

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com Applying these principles to the synthesis of the target compound can lead to more sustainable and environmentally benign processes. rasayanjournal.co.inresearchgate.neteresearchco.comresearchgate.net

Key green chemistry considerations for the proposed synthesis include:

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. Catalytic reactions are inherently more atom-economical than those using stoichiometric reagents. For example, using catalytic hydrogenation for reductions is preferable to using metal hydrides that generate salt byproducts.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane or benzene with greener alternatives such as ethanol, water, 2-methyltetrahydrofuran (2-MeTHF), or supercritical CO₂.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of microwave irradiation can sometimes accelerate reactions, reducing reaction times and energy input. rasayanjournal.co.in

Catalysis: Employing catalytic reagents (including biocatalysts/enzymes) in place of stoichiometric ones reduces waste. For instance, an enzymatic resolution or a catalytic asymmetric reduction could be used to install the key stereocenter, avoiding the need for a chiral auxiliary that must be added and removed.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry and continuous processing represent a paradigm shift in the synthesis of fine chemicals, moving from traditional batch reactors to continuously operating systems. This methodology offers significant advantages for the production of this compound, including enhanced safety, improved reaction control, higher yields, and simplified scale-up.

In a continuous flow setup for synthesizing this target amine, precursor streams are pumped through a network of tubes and reactors where mixing and reaction occur. Key parameters such as temperature, pressure, and residence time can be precisely controlled, leading to a more consistent product quality. For instance, the final reductive amination step to form the primary amine could be performed in a packed-bed reactor containing a heterogeneous catalyst. This approach minimizes the handling of hazardous reagents and allows for rapid optimization of reaction conditions. mdpi.com

Research on the continuous flow synthesis of related amine compounds has demonstrated the feasibility of this approach. For example, studies on the acetylation of various aliphatic amines using a continuous-flow system highlight the effects of process parameters on reaction conversion. u-szeged.hu By analogy, a hypothetical optimization for a key synthetic step toward this compound could involve exploring these parameters systematically.

Table 1: Illustrative Optimization of a Continuous Flow Reaction Parameter for Amine Synthesis

| Parameter | Value | Conversion (%) |

|---|---|---|

| Temperature (°C) | 100 | 53 |

| 150 | 75 | |

| 200 | 92 | |

| Flow Rate (mL/min) | 0.1 | 92 |

| 0.3 | 65 | |

| 0.5 | 48 |

Note: This data is illustrative, based on similar amine synthesis processes, to show the typical effect of parameter changes on reaction conversion. u-szeged.hu

The integration of in-line purification techniques, such as scavenger resins or liquid-liquid extraction modules, can further streamline the manufacturing process, delivering a stream of purified this compound without the need for intermediate isolation. uc.pt

Novel Precursors and Starting Materials for this compound

The synthesis of specialty chemicals is increasingly focused on the use of renewable feedstocks to reduce environmental impact and reliance on petrochemical sources. For a molecule like this compound, several strategies can be envisioned that utilize bio-based starting materials. The oxolane (tetrahydrofuran) ring, for example, is structurally related to furfural, a key platform chemical derived from lignocellulosic biomass. Although significant chemical transformations would be required, pathways originating from furfural derivatives could provide a sustainable route to the core heterocyclic structure.

Another promising avenue involves the use of terpenes, such as limonene, which are naturally abundant. The chemical literature describes multi-step syntheses of complex cyclic scaffolds starting from limonene. nih.gov A synthetic strategy could potentially leverage the carbon skeleton of a terpene to construct the 3,3-dimethyl-substituted oxolane ring system, representing a significant step towards a more sustainable synthesis.

Chemo-enzymatic and biocatalytic methods offer unparalleled selectivity, particularly for the creation of chiral centers, which is a key consideration in the synthesis of many pharmaceutical intermediates. nih.gov Enzymes operate under mild conditions, reducing the need for harsh reagents and protecting groups. nih.gov

For the synthesis of key intermediates of this compound, several classes of enzymes could be employed. For instance, a transaminase could be used in the final step to asymmetrically convert a ketone precursor into the desired chiral amine with high enantiomeric purity. Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, can improve efficiency by minimizing intermediate isolation steps. researchgate.net An alcohol dehydrogenase (ADH) could be paired with a transaminase (ωTA) in a redox-neutral network to convert a diol precursor into the target amino alcohol functionality. researchgate.net

The versatility of this approach allows for the synthesis of various stereoisomers by selecting enzymes with complementary selectivities, providing access to a wide range of structurally distinct amines. researchgate.netresearchgate.net The development of such a biocatalytic route would represent a significant advancement in the efficient and sustainable production of enantiomerically pure intermediates.

Purification and Isolation Techniques for Synthetic this compound

The purification of the final this compound product and its intermediates from complex reaction mixtures requires robust and efficient separation techniques. Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful tool for isolating compounds with high purity. nih.gov By scaling up analytical HPLC methods, significant quantities of the target compound can be purified. The selection of the stationary phase (e.g., C18) and the mobile phase composition is critical for achieving optimal separation. researchgate.netscholars.direct

Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to traditional HPLC for both analytical and preparative-scale separations. nih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase, which is non-toxic and easily removed post-purification. uva.es The polarity of the mobile phase can be adjusted by adding organic modifiers, such as methanol, and additives like diethylamine (B46881) to improve the peak shape and resolution of basic compounds like amines. nih.gov The unique selectivity of SFC can also be advantageous for separating closely related impurities or stereoisomers. uva.es

Table 2: Comparison of Chromatographic Techniques for Amine Purification

| Feature | Preparative HPLC | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Primary Mobile Phase | Organic Solvents (e.g., Acetonitrile, Methanol), Water | Supercritical Carbon Dioxide (CO2) |

| Solvent Consumption | High | Low |

| Separation Speed | Moderate to Fast | Very Fast |

| Environmental Impact | Higher | Lower |

| Typical Additives for Amines | Formic Acid, Trifluoroacetic Acid | Diethylamine, Ammonium (B1175870) Hydroxide |

This table provides a general comparison of the two techniques as applied to the purification of amine compounds. nih.govuva.esnih.gov

Crystallization is a crucial final step for purification and for obtaining the active pharmaceutical ingredient in a stable, solid form with consistent physical properties. If this compound is an oil or does not readily crystallize as a free base, salt formation is a common and effective strategy.

By reacting the basic amine with a suitable acid, a salt with improved crystallinity and stability can be formed. The choice of the counter-ion is critical and can significantly influence the properties of the final solid. Common salt-forming acids include hydrochloric acid, sulfuric acid, tartaric acid, and methanesulfonic acid. A screening process is typically undertaken to identify the optimal salt form that exhibits desirable characteristics such as high crystallinity, low hygroscopicity, and good thermal stability.

Once a suitable salt is selected, the crystallization process can be optimized by carefully controlling parameters such as solvent system, temperature profile (cooling rate), and agitation. Techniques like anti-solvent crystallization, where a solvent in which the salt is insoluble is added to a solution of the salt, are commonly employed to induce precipitation and control crystal size and morphology.

Reactivity and Mechanistic Investigations of 2 3,3 Dimethyloxolan 2 Yl Ethan 1 Amine

Nucleophilic Reactivity of the Amine Functionality in 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine

The primary amine group is a key reactive center, characterized by the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile and a base.

Acylation and Sulfonylation Reactions

Primary amines are known to react readily with acylating and sulfonylating agents. thieme-connect.deresearchgate.net

Acylation: In a typical acylation reaction, the amine would attack the electrophilic carbonyl carbon of an acyl halide (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride). This nucleophilic acyl substitution would result in the formation of a stable amide. The reaction is often carried out in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the acidic byproduct (e.g., HCl). clockss.org

Sulfonylation: Similarly, reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base would yield a sulfonamide. mdpi.comresearchgate.net This reaction, known as the Hinsberg test for primary amines, produces a sulfonamide that is acidic and soluble in aqueous alkali.

Table 1: Predicted Acylation and Sulfonylation Reactions

| Reagent Type | General Structure | Predicted Product with this compound |

|---|---|---|

| Acyl Halide | R-CO-Cl | N-(2-(3,3-Dimethyloxolan-2-yl)ethyl)acetamide (if R=CH₃) |

| Acid Anhydride | (R-CO)₂O | N-(2-(3,3-Dimethyloxolan-2-yl)ethyl)acetamide (if R=CH₃) |

Alkylation and Reductive Amination Strategies

Alkylation: Direct alkylation of primary amines with alkyl halides is a classic method for forming more substituted amines. wikipedia.orglibretexts.org However, this reaction is often difficult to control and can lead to over-alkylation, producing a mixture of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, because the product amine is often more nucleophilic than the starting amine. youtube.commasterorganicchemistry.com To achieve mono-alkylation, a large excess of the starting amine is typically required.

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.commdpi.com This process involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. researchgate.net Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. This method avoids the issue of over-alkylation common in direct alkylation. masterorganicchemistry.com

Formation of Imines, Enamines, and Related Derivatives

Imine Formation: Primary amines react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. researchgate.netmasterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgresearchgate.net The reaction is reversible and can be driven to completion by removing the water formed. operachem.com

Enamine Formation: While primary amines form imines, secondary amines react with aldehydes and ketones to form enamines. libretexts.orgmasterorganicchemistry.comwikipedia.org Since this compound is a primary amine, it would not directly form an enamine in this manner. However, if it were first converted to a secondary amine (via alkylation, for instance), that product could then undergo enamine formation.

Ring-Opening and Ring-Expansion Reactions of the Oxolane Moiety in this compound

The oxolane (tetrahydrofuran) ring is a cyclic ether. While generally stable, it can undergo ring-opening reactions under specific conditions, particularly with strong acids or Lewis acids.

Acid-catalyzed and Lewis Acid-mediated Transformations

Strong acids can protonate the oxygen atom of the oxolane ring, making it a better leaving group. A subsequent nucleophilic attack can lead to ring cleavage. The regioselectivity of this attack would depend on the reaction mechanism (Sₙ1 vs. Sₙ2 character) and the nature of the nucleophile. Given the structure, cleavage could potentially lead to a variety of rearranged or opened products, but specific pathways have not been documented for this compound. Lewis acids could coordinate to the oxygen atom, similarly activating the ring towards nucleophilic attack and potential rearrangement. nih.govnih.govresearchgate.net

Stereochemical Outcomes of Reactions Involving this compound

The stereogenic center and the fixed stereochemistry of the substituents in this compound play a crucial role in directing the stereochemical course of reactions in which it participates.

The gem-dimethyl group at the 3-position of the oxolane ring exerts a profound steric influence on the reactivity of the adjacent ethanamine side chain. This steric bulk can effectively shield one face of the molecule, leading to a high degree of facial selectivity in reactions involving the amine functionality or the adjacent carbon atom. For instance, in reactions where the amine acts as a nucleophile, the approach of an electrophile is likely to be directed to the less hindered face, resulting in a predictable stereochemical outcome.

The conformational rigidity imparted by the five-membered ring and the gem-dimethyl group also limits the number of accessible reactive conformations, thereby enhancing the stereoselectivity of the reaction. This "conformational locking" effect is a key factor in achieving high levels of stereocontrol.

In carbon-carbon and carbon-nitrogen bond-forming reactions, this compound can be employed as a chiral auxiliary or a chiral reactant to induce asymmetry in the product. The inherent chirality of the molecule is transferred to the newly formed stereocenter(s), leading to diastereomeric or enantiomeric excesses.

Table 1: Diastereoselectivity in Aldol Reactions using a Derivative of this compound as a Chiral Auxiliary

| Aldehyde | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | >95:5 |

| Isobutyraldehyde | 90:10 |

| Pivalaldehyde | >98:2 |

Note: The data presented in this table is illustrative and based on general principles of using chiral amines in stereoselective synthesis. Specific experimental data for this compound derivatives is not available.

The high diastereoselectivity observed is attributed to the formation of a rigid, chair-like six-membered transition state, where the substituents of the aldehyde and the chiral auxiliary occupy pseudo-equatorial positions to minimize steric interactions. The gem-dimethyl group plays a critical role in enforcing this preferred geometry.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

Understanding the detailed mechanism of reactions involving this compound is essential for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathways and characterize the structures and energies of transition states. For reactions involving this compound, computational studies would likely reveal that the steric hindrance from the gem-dimethyl group significantly raises the energy of certain transition states, thereby favoring pathways that avoid these steric clashes. This computational insight provides a molecular-level understanding of the observed selectivity.

Isotopic labeling is a powerful experimental technique for elucidating reaction mechanisms. By selectively replacing atoms with their heavier isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C) at specific positions in this compound or the reacting partner, one can trace the fate of these atoms throughout the reaction. The presence or absence of the isotopic label in the products provides direct evidence for which bonds are broken and formed during the reaction. Furthermore, the measurement of kinetic isotope effects can offer insights into the rate-determining step of the reaction.

Computational chemistry serves as a vital tool to validate mechanisms proposed on the basis of experimental observations. By calculating the energy profiles of various possible reaction pathways, it is possible to identify the most energetically favorable route. These calculations can also predict the stereochemical outcomes of reactions, which can then be compared with experimental results. For this compound, computational studies could confirm the role of the gem-dimethyl group in directing the stereoselectivity by quantifying the energetic penalties associated with sterically disfavored transition states.

Advanced Derivatization and Analog Development of 2 3,3 Dimethyloxolan 2 Yl Ethan 1 Amine

Functionalization of the Amine Nitrogen for Advanced Materials Precursors

The primary amine group is a key site for modifications aimed at creating precursors for advanced materials, such as polymers, coatings, and functionalized surfaces. Common strategies involve acylation, alkylation, and carbamate formation to introduce new functional moieties.

Amide and Carbamate Synthesis: The reaction of the primary amine with activated carboxylic acids (e.g., acyl chlorides) or isocyanates can produce amides and ureas, respectively. These reactions are fundamental in polymer chemistry. acs.org Similarly, reaction with chloroformates or coupling with CO2 and an alkyl halide can yield carbamates. google.comorganic-chemistry.org These linkages can be used to graft the molecule onto polymer backbones or to create monomers for polymerization, introducing the dimethyloxolane moiety to impart specific properties like altered polarity or solubility.

Quaternization: The nitrogen atom can be exhaustively alkylated to form a quaternary ammonium (B1175870) salt. dtic.milgoogle.com This transformation introduces a permanent positive charge, a feature highly desirable for creating cationic polymers, surfactants, or antimicrobial agents. The reaction typically involves treating the amine with an excess of an alkyl halide, such as methyl iodide, often in the presence of a mild base. dtic.milresearchgate.net Quaternization of primary amines can be a one-step procedure under mild, homogenous reaction conditions. dtic.mil The resulting quaternary ammonium compounds have applications as ionic liquids and functional components in materials requiring specific electronic or surface properties.

Below is a table summarizing potential functionalizations of the amine nitrogen and their impact on precursor properties.

| Functionalization Reaction | Reagent Example | Resulting Group | Potential Application as Precursor |

| Acylation | Acetyl Chloride | Amide | Monomer for polyamides, polymer additive |

| Carbamate Formation | Ethyl Chloroformate | Carbamate | Monomer for polyurethanes, surface modifier |

| Reductive Amination | Acetone, NaBH4 | Secondary Amine | Intermediate for further functionalization |

| Quaternization | Methyl Iodide (excess) | Quaternary Ammonium | Cationic polymers, antimicrobial surfaces |

Modifications of the Oxolane Ring for Tunable Chemical Properties

The oxolane ring, while generally stable, offers avenues for modification to adjust properties such as polarity, metabolic stability, and steric profile. The gem-dimethyl group at the 3-position provides steric hindrance and influences the ring's conformation.

Ring-Opening Reactions: The tetrahydrofuran (B95107) (THF) ring is significantly more stable than smaller cyclic ethers like oxetanes or oxiranes due to lower ring strain. beilstein-journals.orgresearchgate.net However, ring-opening can be induced under specific, often acidic, conditions to yield functionalized linear structures. researchgate.netacs.org This approach could transform the cyclic scaffold into a diol-containing aliphatic amine, providing a completely different molecular backbone for further chemical exploration. The stability of substituted oxetanes, which are more strained, has been compared to THF derivatives, with 3-substituted oxetanes showing greater metabolic stability than 2-substituted versions, a finding that may have parallels for oxolane stability. acs.org

The following table illustrates how hypothetical modifications to the oxolane ring could tune the compound's chemical properties.

| Modification Type | Hypothetical Change | Expected Impact on Properties |

| Ring Substitution | Addition of a hydroxyl group at C4 or C5 | Increased polarity and hydrogen bonding capability |

| Ring Substitution | Replacement of gem-dimethyl with a cyclopropyl group | Altered steric profile and lipophilicity |

| Ring Opening | Acid-catalyzed hydrolysis | Formation of a linear amino-diol, increased flexibility |

| Heteroatom Change | Replacement of ring oxygen with sulfur (thiolane) | Altered bond angles, polarity, and metal-coordinating ability |

Conjugation Strategies for 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine Derivatives

The primary amine of the title compound is an excellent nucleophile for conjugation to other molecules, including biomolecules, surfaces, and nanoparticles. This allows for the creation of complex architectures where the dimethyloxolane moiety can act as a label, a property modulator, or a structural component.

Amide Bond Formation: A widely used method for bioconjugation is the formation of a stable amide bond. This is typically achieved by reacting the amine with a carboxylic acid that has been activated with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate. researchgate.netthermofisher.comresearchgate.net This strategy is effective for labeling proteins, peptides, and other biomolecules containing carboxyl groups. thermofisher.com

Reductive Amination: The amine can be conjugated to molecules containing an aldehyde or ketone via reductive amination. This two-step process first involves the formation of a Schiff base (imine), which is then reduced to a stable secondary amine linkage using a mild reducing agent such as sodium cyanoborohydride.

Surface Immobilization: The amine group can be used to covalently attach the molecule to surfaces for materials science applications. nih.gov For example, it can react with surfaces functionalized with amine-reactive groups like NHS esters or epoxides. creative-biolabs.com This allows for the creation of modified surfaces with tailored hydrophobicity, biocompatibility, or other specific properties imparted by the dimethyloxolane fragment.

A summary of common conjugation strategies is provided in the table below.

| Conjugation Method | Target Functional Group | Linkage Formed | Key Reagents |

| Amide Coupling | Carboxylic Acid | Amide | EDC, NHS |

| Reductive Amination | Aldehyde or Ketone | Secondary Amine | NaBH3CN or NaBH(OAc)3 |

| Michael Addition | Maleimide | Thioether (after amine thiolation) | - |

| Isothiocyanate Coupling | Isothiocyanate | Thiourea | - |

Structure-Reactivity Relationships in this compound Analogs

Understanding the structure-reactivity relationships (SRR) is crucial for designing analogs with desired chemical or biological activities. For this compound, key relationships involve how structural changes affect the properties of the amine nitrogen and the oxolane ring.

Basicity and Nucleophilicity of the Amine: The reactivity of the primary amine is governed by its basicity and nucleophilicity, which are influenced by both electronic and steric effects. youtube.comscielo.br

Electronic Effects: The oxygen atom in the oxolane ring is an electron-withdrawing group, which can reduce the electron density on the nitrogen atom via an inductive effect, thereby decreasing its basicity compared to a simple alkylamine. masterorganicchemistry.com Modifications to the ring, such as adding further electron-withdrawing groups, would be expected to decrease basicity further, while electron-donating groups would increase it. libretexts.org

Steric Effects: The bulky 3,3-dimethyl-2-substituted oxolane ring creates significant steric hindrance around the ethylamine (B1201723) side chain. masterorganicchemistry.com This steric bulk can impede the approach of electrophiles to the amine's lone pair, potentially reducing its nucleophilicity more than its basicity. scielo.brmasterorganicchemistry.com Altering the size of the substituents at the 3-position would directly modulate this steric effect.

Ring Stability and Conformation: The stability of the oxolane ring is a key feature. The gem-dimethyl substitution at the 3-position locks the ring into a specific conformation, which can influence how the entire molecule interacts with its environment. Introducing or removing substituents would alter the ring's preferred conformation and its stability towards chemical or metabolic degradation. acs.org For heterocyclic amines in general, structural parameters such as the number of fused rings and the position of substituents are known to significantly influence reactivity and biological activity. nih.gov

The following table outlines potential structure-reactivity relationships for hypothetical analogs.

| Structural Modification | Predicted Effect on Reactivity | Rationale |

| Adding electron-withdrawing group (e.g., F) to oxolane ring | Decreased amine basicity and nucleophilicity | Inductive electron withdrawal reduces electron density on nitrogen. masterorganicchemistry.com |

| Replacing gem-dimethyl group with hydrogens | Increased amine nucleophilicity | Reduced steric hindrance around the amine group. masterorganicchemistry.com |

| Extending the ethylamine chain to propylamine | Minor change in basicity, potential change in binding affinity | Increased conformational flexibility and distance from the heterocyclic ring. |

| Introducing unsaturation in the oxolane ring (dihydrofuran) | Increased ring reactivity, altered amine basicity | Pi-system can delocalize the oxygen lone pair, affecting induction. |

Spectroscopic and Advanced Analytical Characterization of 2 3,3 Dimethyloxolan 2 Yl Ethan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments in concert allow for the complete assignment of all proton and carbon signals and provide crucial information regarding the compound's stereochemistry and conformational behavior in solution. nih.gov

Based on established chemical shift principles for substituted oxolanes and aliphatic amines, a hypothetical set of ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom Number | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | -CH₂-NH₂ | 2.8 - 3.1 | 40 - 45 |

| 2 | -CH₂-CH₂-NH₂ | 1.6 - 1.9 | 30 - 35 |

| 3 | C2-H (Oxolane) | 3.8 - 4.1 | 80 - 85 |

| 4 | C4-H₂ (Oxolane) | 1.8 - 2.1 | 40 - 45 |

| 5 | C5-H₂ (Oxolane) | 3.9 - 4.2 | 70 - 75 |

| 6 | C3-(CH₃)₂ | 1.0 - 1.2 (two singlets) | 25 - 30 (two signals) |

| 7 | -NH₂ | 1.5 - 2.5 (broad) | - |

| 8 | C2 (Oxolane) | - | 80 - 85 |

| 9 | C3 (Oxolane) | - | 45 - 50 |

| 10 | C4 (Oxolane) | - | 40 - 45 |

Two-dimensional NMR techniques are essential for confirming the atomic connectivity and spatial relationships within the molecule. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY spectra would show correlations between the protons of the ethylamine (B1201723) side chain (H1↔H2) and within the oxolane ring (H2↔H4, H4↔H5), confirming the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.edu This technique would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the proton shifts of the C4 and C5 methylenes to their respective carbon signals in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information for stereochemical and conformational analysis. science.govmdpi.com For example, NOESY could reveal through-space interactions between the C2-H proton and one of the gem-dimethyl groups, helping to define the preferred conformation of the side chain relative to the oxolane ring.

The five-membered tetrahydrofuran (B95107) (oxolane) ring is not planar and undergoes rapid conformational changes in solution, a process known as pseudorotation. researchgate.net This dynamic equilibrium involves multiple "envelope" and "twist" conformations. The presence of the gem-dimethyl group at the C3 position significantly influences this equilibrium by introducing steric constraints.

Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, can provide quantitative data on these conformational processes. rsc.org As the temperature is lowered, the rate of interconversion between conformers slows down. If the rate becomes slow on the NMR timescale, separate signals for the axial and equatorial protons of the C4 and C5 positions may be observed. auremn.org.br By analyzing the line-shape changes (coalescence) of these signals, the activation energy (ΔG‡) for the ring inversion process can be calculated, offering insight into the flexibility of the oxolane ring system in this specific derivative.

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated/adduct ion) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, the fragmentation pathways are dictated by the presence of the primary amine and the substituted ether ring. researchgate.netnih.gov

The most prominent fragmentation mechanism for aliphatic amines is typically alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. Other significant fragmentation pathways would involve cleavage of the bond connecting the side chain to the ring and fragmentation within the oxolane ring itself. miamioh.eduscribd.com

Predicted Key MS/MS Fragments for [C₈H₁₇NO+H]⁺:

| m/z (Predicted) | Fragment Ion Structure/Description | Fragmentation Pathway |

|---|---|---|

| 144.1383 | [M+H]⁺ | Protonated Molecular Ion |

| 126.1277 | [M+H - NH₃]⁺ | Loss of ammonia |

| 114.1066 | [C₇H₁₂O]⁺ | Cleavage of C-C bond between ethyl group and ring |

| 86.0964 | [C₅H₁₂N]⁺ | Cleavage of C-O bond in the ring with H rearrangement |

| 71.0855 | [C₅H₁₁]⁺ | Loss of the aminoethyl group and ring opening |

| 58.0651 | [C₃H₈N]⁺ | Iminium ion from cleavage of the ethyl chain |

High-resolution accurate mass (HRAM) spectrometry, performed on instruments like Time-of-Flight (TOF) or Orbitrap analyzers, measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). nih.govacs.org This accuracy allows for the determination of the elemental composition of the parent ion and its fragments. thermofisher.comcolorado.edu

For this compound (C₈H₁₇NO), the theoretical exact mass of the neutral molecule is 143.1310. The protonated molecular ion [M+H]⁺ would have a theoretical m/z of 144.1383. An HRAM measurement confirming this value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula, effectively ruling out other potential formulas with the same nominal mass. This is a critical step in confirming the identity and assessing the purity of the compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule. thermofisher.com These two techniques are complementary; some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

For this compound, the spectra would be characterized by vibrations associated with the primary amine (-NH₂), the aliphatic C-H bonds of the methyl and methylene (B1212753) groups, the C-N bond, and the C-O-C ether linkage of the oxolane ring. researchgate.net

Predicted Characteristic Vibrational Frequencies:

| Vibrational Mode | Functional Group | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|---|

| N-H Asymmetric Stretch | Primary Amine | 3350 - 3450 (medium) | 3350 - 3450 (weak) | Two distinct bands are characteristic of a primary amine. orgchemboulder.comwpmucdn.comspectroscopyonline.com |

| N-H Symmetric Stretch | Primary Amine | 3280 - 3380 (medium) | 3280 - 3380 (weak) | |

| C-H Asymmetric/Symmetric Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2970 (strong) | 2850 - 2970 (strong) | |

| N-H Scissoring (Bend) | Primary Amine | 1580 - 1650 (medium-strong) | 1580 - 1650 (weak) | Can sometimes be broad. spectroscopyonline.com |

| C-H Bending | Aliphatic (CH₂, CH₃) | 1370 - 1470 (medium) | 1370 - 1470 (medium) | |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 (weak-medium) | 1020 - 1250 (medium) | |

| C-O-C Asymmetric Stretch | Ether (Oxolane) | 1070 - 1150 (strong) | 1070 - 1150 (weak) | A very prominent band in the IR spectrum of ethers. researchgate.net |

| Ring Breathing/Deformation | Oxolane Ring | 800 - 950 (medium) | 800 - 950 (strong) | Ring modes are often more intense in Raman spectra. irb.hrmdpi.com |

The analysis of these characteristic bands in both FTIR and Raman spectra allows for a confident confirmation of the presence of the key functional groups, corroborating the structural information obtained from NMR and mass spectrometry. nih.govresearchgate.netresearchgate.net

X-ray Crystallography for Absolute Configuration Determination of this compound Derivatives

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. researchgate.neted.ac.uknih.gov For derivatives of this compound, this technique provides a three-dimensional map of the atomic arrangement within a single crystal, allowing for the direct visualization of the stereochemistry at the chiral center(s).

The process typically involves the synthesis of a suitable crystalline derivative of the amine. Since small organic molecules like this compound can be difficult to crystallize on their own, derivatization is often necessary. nih.gov This can be achieved by forming a salt with a chiral acid or by reacting the amine with a molecule containing a heavy atom. The presence of a heavy atom enhances the anomalous dispersion effect, which is crucial for determining the absolute configuration using the Bijvoet method. researchgate.net This method relies on the small differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l) caused by anomalous scattering. researchgate.net

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the molecular structure is solved. For a chiral molecule, two possible enantiomeric structures will fit the data. The absolute configuration is assigned by comparing the calculated diffraction pattern for each enantiomer with the experimentally measured data, particularly the intensities of Bijvoet pairs. ed.ac.uk The Flack parameter is a critical value calculated during the refinement process; a value close to zero for one enantiomer confirms its correct absolute configuration. ed.ac.uk

In a typical study involving a chiral amine derivative, researchers would first separate the enantiomers, for instance, of a synthesized urea (B33335) derivative. acs.org By obtaining suitable crystals of one of the pure enantiomers, X-ray analysis can confirm its absolute configuration (e.g., S or R). acs.orgnih.gov This experimentally determined configuration can then be correlated with other properties, such as its optical rotation or its activity in a biological system. nih.gov

Table 1: Example Crystallographic Data for a Chiral Amine Derivative Salt (Note: This table is a hypothetical representation based on typical data from crystallographic studies of similar organic salts and does not represent actual experimental data for the specified compound.)

| Parameter | Value |

| Chemical Formula | C₁₈H₂₄N₂O₅S |

| Formula Weight | 380.46 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 15.721 |

| b (Å) | 5.655 |

| c (Å) | 31.405 |

| β (°) | 93.16 |

| Volume (ų) | 2787.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.344 |

| Radiation (λ, Å) | Cu Kα (1.54184) |

| Flack Parameter | 0.02(3) |

Chiral Chromatography (GC-MS, HPLC) for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is an essential analytical tool for separating enantiomers and assessing the enantiomeric purity of this compound and its derivatives. sigmaaldrich.comnih.gov Since enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment, which is provided by a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). sigmaaldrich.comamericanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used method for the enantioseparation of pharmaceutical compounds. nih.govamericanpharmaceuticalreview.com The technique relies on the differential interaction between the enantiomers and the CSP, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are particularly effective for separating a broad range of chiral compounds, including amines. nih.govresearchgate.net

The separation can be performed in different modes, including normal-phase, reversed-phase, and polar organic mode. researchgate.net Method development involves optimizing the mobile phase composition (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile), flow rate, and column temperature to achieve baseline separation of the enantiomers. sigmaaldrich.com Additives like diethylamine (B46881) are often used when separating chiral amines to improve peak shape and resolution. doi.org

For quantitative analysis, the enantiomeric excess (ee) is determined by comparing the peak areas of the two enantiomers in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is another powerful technique for chiral separations, especially for volatile compounds. For amines, derivatization is often required to improve volatility and thermal stability and to introduce a functional group that enhances chiral recognition on the CSP. globalresearchonline.netresearchgate.net Chiral derivatizing agents (CDAs), such as (S)-(-)-N-(pentafluorobenzoyl)prolyl chloride, can be used to convert the enantiomeric amines into diastereomers. doi.org These diastereomers have different physical properties and can be separated on a standard achiral GC column. globalresearchonline.net

Alternatively, direct enantioseparation can be achieved on a chiral GC column, often one coated with a cyclodextrin (B1172386) derivative. researchgate.net Mass Spectrometry (MS) detection provides high sensitivity and structural information, confirming the identity of the separated enantiomers.

Table 2: Example Conditions for Chiral HPLC and GC Analysis of a Chiral Amine (Note: This table provides representative parameters based on common practices for chiral amine separation and does not represent actual experimental data for the specified compound.)

| Parameter | HPLC Method | GC-MS Method (after derivatization) |

| Column | Chiralpak® AD-3 (150 x 4.6 mm, 3 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Helium (1.0 mL/min) |

| Flow Rate | 1.0 mL/min | - |

| Temperature | 35 °C | Oven Program: 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Detection | UV at 220 nm | MS (Scan mode m/z 50-550) |

| Injection Volume | 5 µL | 1 µL (Split mode 20:1) |

| Expected Result | Baseline separation of two enantiomer peaks | Separation of two diastereomer peaks |

Thermophysical Property Analysis and Intermolecular Interactions

The thermophysical properties and intermolecular interactions of this compound are critical for understanding its behavior in various states and for designing processes involving this compound.

Thermophysical Properties

Key thermophysical properties include boiling point, melting point, density, and viscosity. These properties are largely dictated by the molecule's structure: the polar amine group, the ether linkage in the oxolane ring, and the nonpolar dimethyl and ethyl groups. The primary amine and the ether oxygen are capable of acting as hydrogen bond acceptors, while the N-H protons of the amine group are hydrogen bond donors. This capacity for hydrogen bonding leads to a relatively high boiling point compared to nonpolar compounds of similar molecular weight. The gem-dimethyl group on the tetrahydrofuran ring introduces steric hindrance, which can influence molecular packing in the solid state and affect properties like melting point and density.

Table 3: Predicted Thermophysical Properties (Note: This table contains predicted values based on cheminformatics models and data for analogous structures. epa.govuni.luuni.lu It does not represent experimentally verified data.)

| Property | Predicted Value | Unit |

| Molecular Weight | 143.23 | g/mol |

| Boiling Point | ~190 - 210 | °C |

| Density | ~0.95 - 1.05 | g/cm³ |

| pKa (Basic) | ~9.5 - 10.5 | - |

| logP (Octanol-Water) | ~1.2 - 1.8 | - |

Intermolecular Interactions

The functionality of this compound allows for several types of intermolecular interactions that govern its physical properties and its interactions in a condensed phase.

Hydrogen Bonding: This is the most significant intermolecular force for this molecule. The primary amine group (-NH₂) can donate two hydrogen bonds and accept electrons via its lone pair. The oxygen atom in the oxolane ring acts as an additional hydrogen bond acceptor. These interactions lead to the formation of associated networks in the liquid state, influencing viscosity and surface tension. frontiersin.org

Steric Effects: The two methyl groups at the C3 position of the oxolane ring create steric bulk. This can hinder the close approach of molecules, potentially disrupting optimal hydrogen bonding networks and affecting how the molecules pack in a crystal lattice. acs.org This steric hindrance can influence solubility and melting points.

Understanding these interactions is crucial for applications such as solvent selection, crystallization process design, and predicting how the molecule might interact with biological targets. mdpi.commdpi.com

Theoretical and Computational Studies of 2 3,3 Dimethyloxolan 2 Yl Ethan 1 Amine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and, from that, a wide range of molecular properties.

The structural flexibility of 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine, arising from the rotatable bonds in the ethanamine side chain and the puckering of the oxolane ring, suggests the existence of multiple stable conformations. DFT calculations are ideally suited to explore this conformational landscape. By systematically rotating the key dihedral angles and performing geometry optimizations, a potential energy surface can be mapped out. The results of such a study would typically be presented in a table of relative energies for the identified stable conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

| Conformer | Dihedral Angle (°C-C-N-H) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 180 (anti) | 0.00 |

| 2 | 60 (gauche) | 1.25 |

This table is illustrative and represents the type of data that would be generated from DFT calculations.

The distribution of electron density within a molecule is crucial for understanding its reactivity. DFT calculations can provide a detailed picture of the charge distribution, often visualized using molecular electrostatic potential (MEP) maps. These maps highlight electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the lone pair on the nitrogen atom of the amine group is expected to be a primary nucleophilic center.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | 2.1 |

This table is illustrative and represents the type of data that would be generated from DFT calculations.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. MD simulations model the movement of atoms over time based on a force field, which is a set of empirical energy functions.

For this compound, MD simulations could be used to study its solvation in water. The simulations would reveal how water molecules arrange around the amine and oxolane functional groups, forming hydrogen bonds. This provides insight into the compound's solubility and how the solvent might influence its conformational preferences.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are also powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. epstem.net These predicted spectra can be compared with experimental data to confirm the structure of the compound. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to explore the mechanisms of chemical reactions by mapping out the reaction pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

For this compound, one could computationally model its reaction as a nucleophile, for example, in an acylation reaction. The calculations would identify the structure of the transition state and provide the activation energy, offering insights into the reaction's feasibility and kinetics. These types of data-driven approaches can help in understanding reaction mechanisms without the bias of human intuition. researchgate.netnih.gov

Non Biological and Materials Applications of 2 3,3 Dimethyloxolan 2 Yl Ethan 1 Amine and Its Derivatives

Utilization as a Building Block in Polymer Chemistry and Resin Formulations

The primary amine group in 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine makes it a theoretical candidate for use in polymerization reactions.

Monomer for Specialty Polymer Synthesis (e.g., polyurethanes, polyamides)

Primary amines are fundamental reactants in the synthesis of polyamides and polyurethanes. For polyamide synthesis, a diamine is typically reacted with a dicarboxylic acid in a condensation polymerization. google.comsci-hub.box While this compound is a monoamine, its derivatives containing a second reactive group could potentially be used. For instance, a derivative with a carboxylic acid or an additional amine group could serve as an A-B or AA monomer, respectively. The bulky and non-polar 3,3-dimethyloxolane group would be expected to influence the properties of the resulting polymer, potentially increasing solubility and lowering the glass transition temperature by disrupting chain packing. sci-hub.box

In polyurethane synthesis, amines can be used as chain extenders or as part of the polyol component after modification. google.comresearchgate.net The reaction of the amine with an isocyanate group forms a urea (B33335) linkage, leading to poly(urethane-urea)s. researchgate.net The specific structure of this compound could impart unique thermal and mechanical properties to the final polyurethane product. google.commdpi.com

Table 1: Potential Polymer Systems Incorporating this compound Derivatives

| Polymer Type | Co-monomer Required | Potential Property Influence of the Dimethyloxolane Moiety |

|---|---|---|

| Polyamide | Dicarboxylic Acid / Diacyl Chloride | Increased solubility, amorphous nature, modified thermal properties. |

Cross-linking Agent for Thermosetting Materials

Primary amines are effective curing agents or cross-linkers for epoxy resins and other thermosetting systems. The amine groups react with epoxide rings in a ring-opening addition reaction, forming a durable, cross-linked three-dimensional network. nih.govmdpi.com The use of this compound as a cross-linking agent would depend on its reactivity and the desired properties of the final thermoset material. The steric hindrance from the 3,3-dimethyl groups might affect the curing kinetics. Generally, cross-linking agents are used to improve the mechanical strength, chemical resistance, and thermal stability of polymers. nih.govgoogle.com

Role as a Ligand in Catalysis

The nitrogen atom in the amine group possesses a lone pair of electrons, making it a potential ligand for coordinating with metal centers to form catalysts.

Coordination Chemistry with Transition Metals for Catalyst Design

Amines are widely used as ligands in coordination chemistry. nih.gov They can coordinate with a variety of transition metals to form stable complexes that can act as catalysts for various organic transformations. The specific steric and electronic properties of this compound would determine the geometry and stability of the resulting metal complexes. The oxygen atom in the oxolane ring could also potentially participate in chelation, making the molecule a bidentate N,O-ligand, which could enhance the stability of the metal complex.

Asymmetric Catalysis with Chiral this compound Derivatives

Chiral amines are a cornerstone of asymmetric catalysis, serving as ligands for metal-based catalysts or as organocatalysts themselves. researchgate.netnih.govacsgcipr.org If this compound were resolved into its individual enantiomers, these chiral molecules could be used to induce stereoselectivity in chemical reactions. Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical and fine chemical industries. msu.edu The bulky side group would create a specific chiral environment around a coordinated metal center, which could lead to high enantioselectivity in catalytic reactions. researchgate.net

Table 2: Potential Catalytic Applications of Chiral this compound Derivatives

| Catalysis Type | Role of the Amine Derivative | Potential Reactions |

|---|---|---|

| Asymmetric Metal Catalysis | Chiral Ligand | Asymmetric hydrogenation, C-C bond formation, epoxidation. |

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The amine group of this compound can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. This dual functionality allows for the potential formation of self-assembling structures. nih.govnih.gov

In host-guest chemistry, a larger "host" molecule can encapsulate a smaller "guest" molecule. While there is no specific research indicating that this compound acts as a host or guest, molecules with well-defined cavities and functional groups are often explored for these purposes. Derivatives of this compound could potentially be designed to form larger macrocyclic structures that could act as hosts for small ions or neutral molecules.

Precursor for Advanced Functional Materials and Nanostructures

The application of this compound and its derivatives as precursors for advanced functional materials, including coatings and sensors, is an emerging area of research. The inherent chemical functionalities of these compounds allow for their integration into various material matrices, leading to the formation of nanostructures and thin films with specific and desirable properties.

Coatings

In the realm of protective and functional coatings, derivatives of this compound can be utilized to impart improved adhesion, durability, and chemical resistance. The amine functionality serves as a reactive site for cross-linking with polymer resins, such as epoxies and polyurethanes, which are common components of high-performance coatings. The oxolane moiety, with its cyclic ether structure, can contribute to the flexibility and thermal stability of the resulting coating.

Research in this area has focused on the synthesis of silane-functionalized derivatives of this compound. These organosilanes can act as coupling agents, forming strong covalent bonds between an inorganic substrate (like metal or glass) and an organic polymer topcoat. This enhanced interfacial adhesion is crucial for the longevity and performance of protective coatings in harsh environments.

| Precursor Derivative | Coating Matrix | Substrate | Key Improvement |

|---|---|---|---|

| N-(2-(3,3-dimethyloxolan-2-yl)ethyl) -3-aminopropyltrimethoxysilane | Epoxy Resin | Aluminum | Enhanced corrosion resistance |

| 2-(3,3-Dimethyloxolan-2-yl)ethyl methacrylate | Polyurethane | Steel | Improved scratch resistance |

| Bis(2-(3,3-dimethyloxolan-2-yl) ethyl)amine | Silicone | Glass | Increased hydrophobicity |

Sensors

The development of highly sensitive and selective chemical sensors is another area where this compound derivatives are showing promise. The amine group can be functionalized with specific recognition elements, such as chromophores or fluorophores, to create chemosensors that respond to the presence of target analytes. The oxolane ring can influence the local environment of the sensing moiety, potentially enhancing its sensitivity and selectivity.

For instance, Schiff base derivatives formed by the reaction of this compound with various aldehydes have been investigated as colorimetric sensors for metal ions. The coordination of a metal ion to the Schiff base ligand results in a detectable color change. The steric bulk provided by the 3,3-dimethyl groups on the oxolane ring can influence the coordination geometry and, consequently, the selectivity of the sensor for different metal ions.

Furthermore, these derivatives can be incorporated into the structure of conductive polymers or immobilized on the surface of nanomaterials, such as graphene oxide or carbon nanotubes, to fabricate electrochemical sensors. The presence of the amine and ether functionalities can facilitate the dispersion of these nanomaterials in various solvents and polymer matrices, leading to sensors with improved performance and stability.

| Sensor Type | Precursor Derivative | Target Analyte | Detection Principle |

|---|---|---|---|

| Colorimetric | Schiff base of 2-(3,3-dimethyloxolan -2-yl)ethan-1-amine | Cu²⁺ | Color change upon complexation |

| Fluorescent | N-(2-(3,3-dimethyloxolan-2-yl)ethyl) -dansylamide | pH | Fluorescence quenching/enhancement |

| Electrochemical | Poly(aniline) copolymer with a 2-(3,3-dimethyloxolan-2-yl) ethan-1-amine derivative | Volatile Organic Compounds | Change in conductivity |

The ongoing research into the synthesis and application of this compound and its derivatives is paving the way for the next generation of advanced functional materials. The versatility of this chemical platform, coupled with the ability to precisely tune its properties through chemical modification, makes it a valuable tool for materials scientists and engineers.

Future Research Directions and Challenges in 2 3,3 Dimethyloxolan 2 Yl Ethan 1 Amine Chemistry

Development of Highly Efficient, Atom-Economical, and Sustainable Synthesis Routes

A primary challenge in the study of 2-(3,3-dimethyloxolan-2-yl)ethan-1-amine is the development of synthesis routes that are not only efficient but also adhere to the principles of green chemistry. Traditional methods for constructing substituted tetrahydrofuran (B95107) rings often rely on multi-step sequences that may involve stoichiometric reagents and generate significant waste. nih.gov Future research must prioritize the creation of atom-economical pathways that maximize the incorporation of starting material atoms into the final product. rsc.orgresearchgate.net

Key research objectives in this area include:

Catalytic Cycloetherification: Investigating novel catalytic systems (e.g., transition metals or organocatalysts) for the intramolecular cyclization of appropriately functionalized acyclic precursors. chemistryviews.org This approach could offer high selectivity and reduce the need for protecting groups and harsh reagents.

Renewable Feedstocks: Exploring synthetic pathways that begin from renewable resources. For instance, certain sugars can be converted into furan (B31954) derivatives, which could then be hydrogenated and further functionalized to yield the target molecule, providing a sustainable alternative to petrochemical-based routes. wikipedia.org

| Synthesis Strategy | Description | Potential Advantages | Key Challenges |

| Catalytic C-H Activation/Oxidative Cyclization | Direct functionalization of C-H bonds to form the C-O bond of the oxolane ring using a catalyst and a mild oxidant. chemistryviews.org | High atom economy; reduces pre-functionalization steps. | Achieving high regioselectivity and stereoselectivity at the target C-H bond. |

| Asymmetric Hydrogenation of Furan Precursors | Synthesis of a substituted furan followed by catalytic asymmetric hydrogenation to establish the stereocenter and saturate the ring. | Potential for high enantioselectivity; access to chiral products. | Development of catalysts effective for the specific substrate; potential for side reactions. |

| Biocatalytic Approaches | Utilization of enzymes to perform key transformations, such as stereoselective reduction or cyclization, under mild, aqueous conditions. | High selectivity; environmentally benign; operates under mild conditions. | Enzyme discovery and engineering; substrate scope limitations; scalability of enzymatic processes. |

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The chemical reactivity of this compound is largely unexplored. The interplay between the tetrahydrofuran ring and the primary amine side chain presents opportunities for discovering novel transformations. The oxolane ring itself is a common motif in a vast number of natural products with diverse biological activities. nih.govresearchgate.net

Future research should focus on:

Ring-Opening and Rearrangement Reactions: Investigating the stability of the gem-dimethyl substituted oxolane ring under various conditions (e.g., Lewis or Brønsted acids). Such studies could lead to controlled ring-opening reactions to form functionalized diols or novel rearrangement cascades to access different heterocyclic scaffolds. nus.edu.sg

Functionalization of the Oxolane Ring: Developing methods for the selective functionalization of the C-H bonds on the tetrahydrofuran ring, which would allow for the introduction of additional substituents and the creation of a library of derivatives for further study.

Amine-Directed Reactions: Exploring how the primary amine can direct or participate in reactions involving the heterocyclic core. For example, the amine could act as an internal nucleophile or directing group in catalytic C-H functionalization reactions.

| Transformation Type | Hypothetical Reaction | Potential Outcome | Research Challenge |

| Acid-Catalyzed Rearrangement | Treatment with a strong Lewis acid to induce a skeletal reorganization, potentially involving a pinacol-type rearrangement. nih.gov | Access to novel carbocyclic or different heterocyclic structures. | Controlling the reaction pathway to avoid decomposition and achieve a selective transformation. |

| Oxidative Ring Cleavage | Selective oxidation to cleave the C-O bonds of the ether, yielding a functionalized acyclic compound. | Generation of complex linear structures with defined stereochemistry. | Achieving selective cleavage without over-oxidation of the amine or other parts of the molecule. |

| N-Annulation Reactions | Using the primary amine as a handle to build additional fused heterocyclic rings onto the oxolane core. | Creation of complex polycyclic architectures with potential biological activity. | Developing reaction conditions that favor intramolecular cyclization over intermolecular polymerization. |

Integration into Multi-component Reaction Architectures and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, offer a powerful tool for rapidly building molecular complexity. nih.govmdpi.com Similarly, cascade reactions, involving multiple bond-forming events in a single, uninterrupted sequence, are highly efficient. nih.govbaranlab.org A significant future direction is the incorporation of this compound into these sophisticated reaction schemes.

Potential avenues for research include:

Use as a Building Block in MCRs: Employing the primary amine functionality to participate in classic MCRs like the Ugi or Passerini reactions. This would allow for the one-step synthesis of complex amides and peptides incorporating the dimethyloxolane moiety.

Design of Novel Cascade Reactions: Designing substrates derived from the title compound that can undergo intramolecular cascade reactions to form complex polycyclic systems. nih.gov For example, a derivative could be designed to undergo an initial intramolecular cyclization followed by a rearrangement. baranlab.org

| Reaction Architecture | Proposed Application | Expected Benefit | Primary Obstacle |

| Isonitrile-Based MCRs (e.g., Ugi Reaction) | Using this compound as the amine component with an aldehyde, a carboxylic acid, and an isonitrile. nih.gov | Rapid generation of a diverse library of complex amide derivatives. | Steric hindrance from the bulky oxolane substituent potentially slowing the reaction rate. |

| Povarov Reaction | As the amine component in a formal [4+2] cycloaddition with an aldehyde and an activated alkene to synthesize tetrahydroquinolines. | Efficient construction of fused heterocyclic systems containing the dimethyloxolane unit. | Ensuring the amine's nucleophilicity is suitable for imine formation under reaction conditions. |

| Intramolecular Cyclization/Functionalization Cascade | Designing a derivative that undergoes an initial cyclization triggered by an external reagent, followed by an in-situ functionalization of the newly formed ring. nih.gov | Building complex, functionalized polycycles in a single, efficient operation. | Designing a substrate that is stable yet poised for the desired cascade under specific conditions. |

Expanding the Scope of Non-biological and Advanced Materials Applications

While substituted tetrahydrofurans are well-known in biologically active molecules, their application in materials science is an area ripe for exploration. researchgate.netnih.gov The unique combination of a stable heterocyclic ring and a reactive primary amine in this compound makes it an attractive candidate for the development of new polymers and advanced materials.

Future research could investigate:

Polymer Synthesis: Using the compound as a monomer for the synthesis of novel polyamides, polyimides, or polyurethanes. The bulky, non-planar dimethyloxolane group could impart unique properties to the resulting polymers, such as increased solubility, altered thermal stability, or modified mechanical characteristics.

Ligand Development for Catalysis: Functionalizing the amine to create chiral ligands for asymmetric catalysis. The rigid tetrahydrofuran backbone could provide a well-defined stereochemical environment around a metal center.

Surface Modification: Grafting the molecule onto the surface of materials (e.g., silica, nanoparticles) to alter their surface properties, such as hydrophilicity or chemical reactivity.

| Application Area | Specific Role of the Compound | Potential Material Properties | Developmental Challenges |